molecular formula C8H10Cl2N2O2S B15331729 tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate

tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate

Cat. No.: B15331729
M. Wt: 269.15 g/mol
InChI Key: PBKJEXDLDLLHFZ-UHFFFAOYSA-N
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Description

tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 2,5-dichlorothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,5-dichlorothiazole. One common method includes the use of a palladium-catalyzed cross-coupling reaction. In this process, tert-butyl carbamate is reacted with an aryl halide (such as 2,5-dichlorothiazole) in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or the carbamate moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction can produce reduced carbamate compounds.

Scientific Research Applications

tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate is unique due to the presence of the 2,5-dichlorothiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C8H10Cl2N2O2S

Molecular Weight

269.15 g/mol

IUPAC Name

tert-butyl N-(2,5-dichloro-1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C8H10Cl2N2O2S/c1-8(2,3)14-7(13)12-5-4(9)15-6(10)11-5/h1-3H3,(H,12,13)

InChI Key

PBKJEXDLDLLHFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC(=N1)Cl)Cl

Origin of Product

United States

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